molecular formula C23H32O4Si B15337175 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol

Cat. No.: B15337175
M. Wt: 400.6 g/mol
InChI Key: LKWXJEZCKARRBH-UHFFFAOYSA-N
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Description

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is a chemical compound that features a tert-butyldiphenylsilyl protecting group attached to an alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: DMAP (4-Dimethylaminopyridine) or imidazole

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride)

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of deprotected alcohols or other functionalized derivatives

Scientific Research Applications

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is widely used in scientific research due to its stability and versatility. Some applications include:

Mechanism of Action

The mechanism of action of 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the protected hydroxyl group against acidic and nucleophilic conditions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldiphenylsilyl chloride
  • Trimethylsilyl chloride

Uniqueness

2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is unique due to its enhanced stability provided by the bulky tert-butyldiphenylsilyl group. This stability makes it particularly useful in reactions where other silyl protecting groups might fail .

Properties

Molecular Formula

C23H32O4Si

Molecular Weight

400.6 g/mol

IUPAC Name

2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-1,3-dioxolan-2-yl]ethanol

InChI

InChI=1S/C23H32O4Si/c1-22(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-15-23(14-16-24)25-18-19-26-23/h4-13,24H,14-19H2,1-3H3

InChI Key

LKWXJEZCKARRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3(OCCO3)CCO

Origin of Product

United States

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